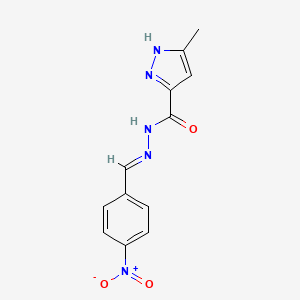

(E)-3-methyl-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-8-6-11(15-14-8)12(18)16-13-7-9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H,14,15)(H,16,18)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXFVFKPUVVMAP-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as schiff bases and chalcones, have been shown to exhibit a broad range of biological activities. They have been found to interact with various targets, including enzymes, receptors, and nucleic acids, leading to their diverse biological effects.

Mode of Action

It is known that the molecular structure of schiff base compounds determines their mode of interaction and inhibition effectiveness with bacteria and fungi. In particular, Schiff bases composed of nitrobenzaldehyde are very promising in the search of new functional materials.

Biochemical Pathways

It is known that schiff base compounds can interfere with the synthesis of bacterial nucleic acids and proteins, leading to their antimicrobial activity.

Biological Activity

(E)-3-methyl-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux or microwave irradiation to enhance yield and purity.

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure through chemical shifts.

- Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| HCT-116 | 15 | |

| A549 | 20 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1/S phase, leading to DNA fragmentation. Molecular docking studies suggest that the compound interacts with key targets involved in cancer progression, such as EGFR and VEGFR.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Studies

A notable study investigated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a substantial reduction in tumor size compared to control groups, suggesting effective therapeutic potential.

Study Summary

- Objective : Evaluate anticancer efficacy in vivo.

- Method : Xenograft model using MCF-7 cells.

- Findings : Tumor size reduced by approximately 60% after treatment with this compound over four weeks.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ primarily in the substituents on the benzylidene ring. These modifications significantly impact physicochemical properties such as polarity, solubility, and melting points:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase molecular polarity and logP values compared to electron-donating groups (e.g., -OCH₃, -N(CH₃)₂), suggesting differences in solubility and membrane permeability.

- The 4-nitro substituent likely results in a higher melting point than halogenated analogs due to enhanced intermolecular dipole interactions.

Antimicrobial Activity:

- Halogenated Derivatives : (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide demonstrated potent inhibition of Staphylococcus aureus DNA gyrase (IC₅₀ = 1.2 μM), attributed to halogen-mediated hydrophobic interactions with the enzyme active site .

- Methoxy Derivatives : (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide showed moderate antibacterial activity against E. coli (MIC = 32 μg/mL) .

Anticancer Activity:

- Chlorophenyl-Tert-Butyl Derivatives : A compound with 4-chlorophenyl and tert-butyl groups induced apoptosis in A549 lung cancer cells (IC₅₀ = 8.7 μM) via caspase-3 activation .

Enzyme Inhibition:

- Indole-Based Analogs: (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide was identified as a nonpeptidic inhibitor of endoplasmic reticulum aminopeptidases (ERAP1/2), with a binding affinity driven by π-π stacking and hydrogen bonding .

Computational and Spectroscopic Insights

DFT and Molecular Docking:

- HOMO-LUMO Gaps: Electron-withdrawing substituents (e.g., -NO₂) reduce the HOMO-LUMO gap compared to electron-donating groups, increasing reactivity. For example: 4-Methoxy derivative: ΔE = 4.5 eV 4-Dimethylamino derivative: ΔE = 3.8 eV Target compound (predicted): ΔE ≈ 4.0–4.2 eV.

- Molecular Electrostatic Potential (MEP): The nitro group creates a region of high electron density near the benzylidene ring, favoring electrophilic interactions .

Crystal Structure Analysis:

- Analogous compounds (e.g., 4-methoxy derivative) adopt a planar conformation stabilized by intramolecular N-H···O hydrogen bonds, with π-π stacking contributing to crystal packing .

Q & A

Basic Research Questions

Q. How is (E)-3-methyl-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide synthesized and characterized in academic research?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde under reflux in ethanol or methanol. The reaction is monitored by TLC, and the product is purified via recrystallization. Characterization involves FT-IR (to confirm hydrazone C=N and N-H stretches), 1H/13C NMR (to verify proton environments and aromatic substitution patterns), ESI-MS (for molecular ion confirmation), and single-crystal X-ray diffraction (to resolve the (E)-configuration and spatial arrangement). These methods align with protocols used for analogous pyrazole-carbohydrazide derivatives .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹).

- 1H NMR : Distinguishes hydrazone NH (~11–12 ppm), pyrazole protons (~6–7 ppm), and nitrobenzylidene aromatic protons (~7.5–8.5 ppm).

- 13C NMR : Confirms carbonyl carbons (~160–165 ppm) and aromatic carbons.

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Discrepancies between experimental and theoretical spectra can be resolved using DFT-calculated vibrational frequencies .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

- Methodological Answer : Hybrid functional B3LYP/6-311G(d,p) is widely used to compute:

- HOMO-LUMO energies : To predict reactivity and charge transfer (e.g., HOMO localized on nitrobenzylidene, LUMO on pyrazole).

- Natural Bond Orbital (NBO) analysis : To quantify hyperconjugative interactions (e.g., π→π* in the hydrazone moiety).

- Molecular Electrostatic Potential (MEP) : To map electrophilic/nucleophilic sites for docking studies.

Solvent effects are modeled via IEFPCM or SCRF methods, revealing polarity-dependent electronic shifts .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in IR or NMR spectra are addressed by:

- Scaling factors : Applying a 0.96–0.98 scaling factor to DFT-calculated vibrational frequencies.

- Solvent corrections : Using the SMD model for NMR chemical shifts in solution.

- Hirshfeld surface analysis : To validate hydrogen bonding and π-stacking observed in X-ray data but not captured in gas-phase DFT .

Q. How is molecular docking applied to predict biological interactions of this compound?

- Methodological Answer :

- Target selection : DNA gyrase (for antibacterial studies) or ER aminopeptidases (for enzyme inhibition) are common targets.

- Docking software : AutoDock Vina or Schrödinger Suite, with binding affinity validated via MD simulations (e.g., RMSD < 2 Å).

- Pharmacophore mapping : The nitro group and pyrazole core are critical for hydrogen bonding with active-site residues (e.g., Ser342 in ERAP1) .

Q. What structural modifications improve the bioactivity of pyrazole-carbohydrazide derivatives?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation, while methoxy groups improve solubility.

- SAR studies : IC₅₀ values from enzyme inhibition assays (e.g., 0.15 µg/mL for DNA gyrase inhibition) guide optimization.

- DFT-derived descriptors : Electrophilicity index (ω > 1.5 eV) correlates with antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.